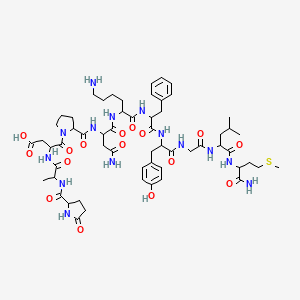

Physalaemin

Description

Propriétés

IUPAC Name |

4-[2-[[4-amino-1-[[6-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H84N14O16S/c1-31(2)25-39(54(84)66-36(49(61)79)21-24-89-4)65-47(76)30-62-51(81)40(27-34-15-17-35(73)18-16-34)68-55(85)41(26-33-11-6-5-7-12-33)69-53(83)37(13-8-9-22-59)67-56(86)42(28-45(60)74)70-57(87)44-14-10-23-72(44)58(88)43(29-48(77)78)71-50(80)32(3)63-52(82)38-19-20-46(75)64-38/h5-7,11-12,15-18,31-32,36-44,73H,8-10,13-14,19-30,59H2,1-4H3,(H2,60,74)(H2,61,79)(H,62,81)(H,63,82)(H,64,75)(H,65,76)(H,66,84)(H,67,86)(H,68,85)(H,69,83)(H,70,87)(H,71,80)(H,77,78) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSUJLMLURFKID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C4CCC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H84N14O16S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1265.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and History of Physalaemin: A Tachykinin Peptide Pioneer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Physalaemin (B1663488), a potent undecapeptide of the tachykinin family, holds a significant place in the history of peptide pharmacology. First isolated from the skin of the South American frog Physalaemus fuscumaculatus in the early 1960s by the pioneering Italian scientist Vittorio Erspamer and his colleagues, its discovery opened new avenues in the study of smooth muscle function, vasodilation, and neuro-immune interactions. This technical guide provides a comprehensive overview of the history, discovery, and seminal experimental work that characterized this compound. It details the original isolation and sequencing methodologies, early pharmacological assays, and the elucidation of its signaling pathway through the neurokinin-1 (NK1) receptor. This document is intended to serve as a valuable resource for researchers, providing both historical context and detailed procedural insights into the foundational studies of this important tachykinin peptide.

Introduction

The tachykinin family of peptides, characterized by a common C-terminal sequence Phe-X-Gly-Leu-Met-NH₂, plays a crucial role in a myriad of physiological processes. This compound, with its amino acid sequence pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH₂, was the first non-mammalian tachykinin to be structurally elucidated, predating the complete characterization of the endogenous mammalian tachykinin, Substance P.[1] Its potent pharmacological effects, including vasodilation, hypotension, and stimulation of smooth muscle and exocrine glands, quickly established it as a valuable tool for studying tachykinin receptors and their physiological roles.[2][3] This guide delves into the key historical milestones and experimental details that have shaped our understanding of this remarkable peptide.

History and Discovery

The journey of this compound's discovery began in the laboratory of Vittorio Erspamer, a pharmacologist renowned for his work on bioactive substances from natural sources. In 1962, Erspamer's team reported the presence of a potent hypotensive and sialogogic substance in methanol (B129727) extracts of the skin of the frog Physalaemus fuscumaculatus.[4] This substance was later purified and its structure elucidated in 1964, revealing it to be an undecapeptide.[5][6] The synthesis of this compound was achieved in the same year by Bernardi and colleagues, confirming its structure and making it available for further pharmacological investigation.[4]

Experimental Protocols

Isolation and Purification of this compound (Erspamer et al., 1964)

The original method for isolating this compound from the skin of Physalaemus fuscumaculatus involved a multi-step extraction and purification process.

Experimental Workflow: Isolation of this compound

Protocol:

-

Extraction: Dried or fresh skins of Physalaemus fuscumaculatus were extracted with methanol.

-

Preliminary Purification: The methanol extract was concentrated and subjected to chromatography on alkaline alumina columns. Elution with progressively more polar solvents allowed for a partial separation of the active principle.

-

Countercurrent Distribution: The partially purified active fractions were then subjected to countercurrent distribution, a technique that separates substances based on their differential partitioning between two immiscible liquid phases. This step was crucial for obtaining highly purified this compound.

-

Purity Assessment: The purity of the final product was assessed by paper chromatography and by its biological activity.

Amino Acid Sequencing (Anastasi et al., 1964)

The determination of this compound's primary structure was a significant achievement of its time, relying on classical protein chemistry techniques.

Protocol:

-

Amino Acid Analysis: The purified peptide was hydrolyzed with acid, and the resulting amino acids were identified and quantified using ion-exchange chromatography.

-

N-terminal and C-terminal Analysis: The N-terminal residue was identified as pyroglutamic acid (pGlu). The C-terminal residue was determined to be a methioninamide.

-

Partial Hydrolysis and Enzymatic Digestion: The peptide was subjected to partial acid hydrolysis and enzymatic digestion with trypsin and chymotrypsin (B1334515) to generate smaller peptide fragments.

-

Fragment Sequencing: The amino acid sequences of the individual fragments were determined using the Edman degradation method.

-

Sequence Reconstruction: The full sequence of this compound was reconstructed by overlapping the sequences of the various fragments.

Chemical Synthesis (Bernardi et al., 1964)

The first chemical synthesis of this compound was a landmark achievement that confirmed its structure and provided a renewable source of the peptide for research. The synthesis was performed using a solution-phase approach, building the peptide fragment by fragment.

Experimental Workflow: Solution-Phase Peptide Synthesis

Protocol:

-

Fragment Synthesis: The undecapeptide was synthesized by the condensation of smaller, protected peptide fragments. This involved the stepwise addition of amino acids to build fragments of the final sequence.

-

Protecting Groups: The amino and carboxyl groups of the amino acids were protected with various chemical groups to prevent unwanted side reactions during coupling.

-

Coupling Reactions: The peptide bonds were formed using coupling reagents that activate the carboxyl group of one amino acid to react with the amino group of another.

-

Deprotection and Purification: After the full-length peptide was assembled, all protecting groups were removed, and the final product was purified by crystallization and chromatography.

Pharmacological Characterization

The potent and diverse biological activities of this compound were quickly recognized and characterized through a series of pharmacological assays.

Smooth Muscle Contraction

This compound was found to be a potent stimulator of extravascular smooth muscle.

Protocol: Guinea Pig Ileum Contraction Assay

-

Tissue Preparation: A segment of the terminal ileum from a guinea pig is isolated and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.[7][8][9][10][11][12][13][14]

-

Recording Contractions: One end of the ileum segment is attached to a fixed point, and the other end is connected to an isotonic or isometric force transducer to record contractions.

-

Dose-Response Curve: After a period of equilibration, cumulative concentrations of this compound are added to the organ bath, and the resulting contractions are recorded.

-

Data Analysis: The magnitude of the contraction is plotted against the logarithm of the this compound concentration to generate a dose-response curve, from which parameters like the EC₅₀ (the concentration that produces 50% of the maximal response) can be determined.

Vasodilation and Hypotension

One of the most prominent effects of this compound is its potent vasodilatory and hypotensive action.

Protocol: Blood Pressure Measurement in Anesthetized Rats

-

Animal Preparation: Rats are anesthetized, and a catheter is inserted into a carotid artery for blood pressure measurement and into a jugular vein for drug administration.

-

Blood Pressure Monitoring: The arterial catheter is connected to a pressure transducer to continuously monitor blood pressure.

-

Drug Administration: Increasing doses of this compound are administered intravenously.

-

Data Analysis: The decrease in mean arterial pressure is recorded for each dose, and a dose-response curve is constructed to determine the hypotensive potency of the peptide.[13][15][16]

Salivary Secretion

This compound is a powerful sialagogue, stimulating copious salivary secretion.[2]

Protocol: Salivary Secretion in Anesthetized Dogs

-

Animal Preparation: Dogs are anesthetized, and the ducts of the submandibular or parotid glands are cannulated to collect saliva.[2][17][18]

-

Saliva Collection: Saliva flow is measured by counting the drops or by using a drop recorder.

-

Drug Administration: this compound is administered intravenously or by close arterial injection.

-

Data Analysis: The volume or weight of saliva secreted over time is measured at different doses of this compound to quantify its sialogogic effect.[2]

Quantitative Pharmacological Data

The following tables summarize some of the key quantitative data reported for this compound.

Table 1: In Vitro Potency of Tachykinins on Smooth Muscle Preparations

| Preparation | Relative Potency | Reference |

| Guinea-pig ileum | Eledoisin > this compound > Substance P | Original observations by Erspamer's group |

| Rabbit intestine | This compound > Eledoisin > Substance P | Original observations by Erspamer's group |

Table 2: In Vivo Hypotensive Activity of Tachykinins in Dogs

| Peptide | Relative Potency |

| This compound | 10 |

| Eledoisin | 5 |

| Substance P | 1 |

Table 3: Sialogogic Activity of Tachykinins in Dogs

| Peptide | Relative Potency |

| This compound | 100 |

| Eledoisin | 20 |

| Substance P | 1 |

Mechanism of Action: Signaling Pathway

This compound exerts its effects by binding to and activating specific cell surface receptors. It is now well-established that this compound is a potent agonist of the neurokinin-1 (NK1) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[19]

Signaling Pathway: this compound and the NK1 Receptor

Upon binding of this compound to the NK1 receptor, the receptor undergoes a conformational change that activates the heterotrimeric G-protein Gq/11. The activated Gα subunit of Gq/11 then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC) and other Ca²⁺-dependent signaling pathways, ultimately leading to the various physiological effects of this compound, such as smooth muscle contraction and glandular secretion.[20][21]

Conclusion

The discovery and characterization of this compound represent a pivotal chapter in the history of peptide pharmacology. The pioneering work of Erspamer and his contemporaries not only introduced a powerful new pharmacological tool but also laid the groundwork for the identification and understanding of the entire tachykinin peptide family and their receptors. The detailed experimental protocols and quantitative data presented in this guide offer a glimpse into the rigorous scientific inquiry that established this compound as a cornerstone of tachykinin research. For today's researchers, this historical and technical perspective provides a solid foundation for further exploration of the complex roles of tachykinins in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of this compound on some exocrine secretions of dogs and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptotic Cells Trigger Calcium Entry in Phagocytes by Inducing the Orai1-STIM1 Association - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ISOLATION AND AMINO ACID SEQUENCE OF this compound, THE MAIN ACTIVE POLYPEPTIDE OF THE SKIN OF PHYSALAEMUS FUSCUMACULATUS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and Amino Acid Sequence of this compound, the Main Active Polypeptide of the Skin of Physalaemus fuscumaculatus [sedici.unlp.edu.ar]

- 7. studylib.net [studylib.net]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. ijpp.com [ijpp.com]

- 11. rjptsimlab.com [rjptsimlab.com]

- 12. Use of NK1 receptor antagonists in the exploration of physiological functions of substance P and neurokinin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacological analysis of hemodynamic responses to Lachesis muta (South American bushmaster) snake venom in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparative study of endotoxin-induced hypotension in kininogen-deficient rats with that in normal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Yohimbine both increases and decreases nociceptive thresholds in rats: evaluation of the dose-response relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Eledoisin stimulation of salivary secretion in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Saliva Proteome of Dogs: Variations Within and Between Breeds and Between Species - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - Rodriguez - Current Medicinal Chemistry [rjpbr.com]

Physalaemin Peptide: A Technical Guide to its Origin, Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalaemin (B1663488) is a potent, naturally occurring undecapeptide belonging to the tachykinin family of neuropeptides. First isolated from the skin of the South American frog, Physalaemus fuscumaculatus, in 1964, it has since become a valuable pharmacological tool for studying tachykinin receptors and their associated physiological processes.[1] This technical guide provides an in-depth overview of the origin, source, biochemical properties, and key experimental methodologies related to this compound.

Origin and Source

This compound is a non-mammalian tachykinin peptide.[2]

Natural Source: The primary natural source of this compound is the skin secretions of the amphibian species Physalaemus fuscumaculatus.[3][4][5] Amphibian skin is a rich source of a wide variety of bioactive peptides, which are often stored in granular glands and can be released in response to stress or injury.[3][6]

Amino Acid Sequence: The primary structure of this compound was elucidated through amino acid analysis and sequencing techniques, including Edman degradation.[7][8][9][10] Its sequence is as follows:

pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH₂

Biochemical and Pharmacological Properties

This compound shares the conserved C-terminal sequence Phe-X-Gly-Leu-Met-NH₂ characteristic of the tachykinin peptide family, which is crucial for its biological activity. It is a potent agonist for tachykinin receptors, with a preference for the neurokinin 1 (NK1) receptor.

Receptor Binding and Potency

The biological effects of this compound are mediated through its interaction with G protein-coupled tachykinin receptors. Quantitative data on its binding affinity and functional potency are summarized below.

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| Kd | 8.0 ± 3.6 nM | Guinea pig ileum | Functional (Phenoxybenzamine inactivation) | [11] |

| Kd | 12.6 ± 3.0 nM | Guinea pig ileum (atropinized) | Functional (Phenoxybenzamine inactivation) | [11] |

| EC₅₀ | 1.9 ± 0.5 µM | Guinea pig oesophagus (muscularis mucosae) | Isotonic contraction | [12] |

Note: Kd represents the dissociation constant, a measure of binding affinity. EC₅₀ represents the half-maximal effective concentration in a functional assay.

Biological Activities

This compound elicits a range of physiological responses, characteristic of tachykinin receptor activation.

| Biological Activity | Effect | Species/Model | Reference |

| Vasodilation | Potent hypotensive agent | Man, various experimental animals | [13][14] |

| Smooth Muscle Contraction | Stimulates contraction of extravascular smooth muscle | Guinea pig ileum, rabbit airway | [4][15] |

| Salivary Secretion | Potent sialagogue (stimulates salivation) | Rat, Dog | [5][16][17][18] |

| Ion Transport | Stimulates Na⁺ absorption and Cl⁻ secretion | Frog skin | [2] |

Signaling Pathways

Upon binding to the NK1 receptor, a Gq/11 protein-coupled receptor (GPCR), this compound initiates a well-characterized intracellular signaling cascade.[1][19][20][21]

Caption: this compound-induced NK1 receptor signaling pathway.

Experimental Protocols

This section outlines the general methodologies for the extraction, purification, sequencing, and quantification of this compound, as well as a key functional assay.

Extraction and Purification Workflow

The isolation of this compound from its natural source involves a multi-step process to separate the peptide from other components of the frog skin secretion.[3][22][23]

Caption: General workflow for the extraction and purification of this compound.

Detailed Steps:

-

Extraction: Frog skin is typically homogenized and extracted with a solvent such as methanol or ethanol (B145695) to solubilize the peptides.

-

Clarification: The crude extract is then centrifuged or filtered to remove cellular debris and other insoluble materials.

-

Initial Chromatographic Separation: The clarified extract is subjected to an initial round of chromatography, such as gel filtration (e.g., Sephadex) or ion-exchange chromatography, to separate molecules based on size or charge.[3]

-

Fraction Collection and Bioassay: Fractions are collected and screened for biological activity (e.g., smooth muscle contraction) to identify those containing the peptide of interest.

-

High-Performance Liquid Chromatography (HPLC): Active fractions are further purified by reversed-phase HPLC, which separates peptides based on their hydrophobicity, to yield pure this compound.[22]

Amino Acid Sequencing: Edman Degradation

Edman degradation is a classic method for determining the amino acid sequence of a peptide.[7][8][9][10]

Caption: The Edman degradation cycle for peptide sequencing.

Protocol Overview:

-

Coupling: The free N-terminal amino group of the peptide is reacted with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.

-

Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong anhydrous acid, such as trifluoroacetic acid (TFA), to yield an anilinothiazolinone (ATZ)-amino acid and the shortened peptide.

-

Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.

-

Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC) or electrophoresis by comparing its retention time or migration to known standards.

-

Repeat: The cycle is repeated on the shortened peptide to identify the next amino acid in the sequence.

Quantification: Radioimmunoassay (RIA)

RIA is a highly sensitive technique used to quantify the concentration of this compound in biological samples.[24]

Principle: This is a competitive binding assay where a radiolabeled this compound (hot) competes with unlabeled this compound (cold) in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.

General Protocol:

-

Antibody Coating: A known amount of anti-physalaemin antibody is immobilized onto a solid support (e.g., the wells of a microtiter plate).

-

Competitive Binding: A fixed amount of radiolabeled this compound and the sample containing an unknown amount of unlabeled this compound are added to the antibody-coated wells and incubated.

-

Separation: The antibody-bound this compound is separated from the unbound (free) this compound.

-

Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter.

-

Quantification: The concentration of this compound in the sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of unlabeled this compound.

Functional Assay: Calcium Mobilization

This assay measures the increase in intracellular calcium concentration following the activation of the NK1 receptor by this compound.

Principle: Activation of the Gq-coupled NK1 receptor leads to the production of inositol (B14025) trisphosphate (IP₃), which triggers the release of Ca²⁺ from intracellular stores. This increase in cytosolic Ca²⁺ can be detected using a calcium-sensitive fluorescent dye.

General Protocol:

-

Cell Culture: Cells expressing the NK1 receptor (e.g., transfected cell lines or primary cells) are cultured in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits increased fluorescence upon binding to Ca²⁺.

-

Stimulation: this compound at various concentrations is added to the wells.

-

Detection: The change in fluorescence intensity over time is measured using a fluorescence plate reader or a fluorescence microscope.

-

Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium concentration. Dose-response curves can be generated to determine the EC₅₀ of this compound.

Conclusion

This compound, a tachykinin peptide of amphibian origin, has been instrumental in advancing our understanding of tachykinin receptor pharmacology and physiology. Its potent and selective action on the NK1 receptor, coupled with its well-defined structure and biological activities, makes it an invaluable tool for researchers in neuroscience, pharmacology, and drug development. The experimental protocols outlined in this guide provide a foundation for the isolation, characterization, and functional analysis of this important bioactive peptide.

References

- 1. researchgate.net [researchgate.net]

- 2. Action of this compound on the ionic transport across the frog skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fisheries and Aquatic Sciences [e-fas.org]

- 4. Occurrence of this compound in extracts of the skin of Physalaemus fuscumaculatus and its pharmacological actions on extravascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proceedings: Effects on salivary glands of the chronic administration of eledoisin and this compound to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amphibian Skin and Skin Secretion: An Exotic Source of Bioactive Peptides and Its Application [mdpi.com]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. Edman degradation - Wikipedia [en.wikipedia.org]

- 9. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 10. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 11. The determination of dissociation constants for substance P and substance P analogues in the guinea pig ileum by pharmacological procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Contractile responses to substance P and related peptides of the isolated muscularis mucosae of the guinea-pig oesophagus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The action of this compound on the systemic arterial blood pressure of some experimental animals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hypotensive effect of eledoisin, this compound and related peptides in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regional differences in the mechanical properties of rabbit airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of a novel tachykinin, substance K, on salivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The "direct" effect of this compound on salivary gland cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The effect of this compound and related polypeptides on salivary secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 20. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 21. teachmephysiology.com [teachmephysiology.com]

- 22. mdpi.com [mdpi.com]

- 23. Extraction and characterization of collagen hydrolysates from the skin of Rana chensinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Radioimmunoassay for the tachykinin peptide this compound: detection of a this compound-like substance in rabbit stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Mechanism of Action of Physalaemin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanism of action of physalaemin (B1663488), a potent tachykinin peptide. The information presented herein is intended to support research and drug development efforts targeting tachykinin receptors and their signaling pathways.

Core Concepts: this compound and Tachykinin Receptors

This compound is a non-mammalian tachykinin peptide originally isolated from the skin of the frog Physalaemus fuscumaculatus. It shares structural and functional homology with mammalian tachykinins, such as Substance P (SP), and exerts its biological effects through interaction with tachykinin receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[1]

In vitro studies have predominantly characterized this compound as a high-affinity agonist for the neurokinin-1 (NK1) receptor, the preferred receptor for Substance P.[1][2] While it can interact with other neurokinin receptors (NK2 and NK3), its potency is generally highest at the NK1 receptor. The binding of this compound to the NK1 receptor initiates a cascade of intracellular signaling events, leading to various physiological responses.

Quantitative Data Presentation

The following tables summarize the quantitative data for this compound and related tachykinins from various in vitro studies. These values provide a comparative measure of the binding affinity and functional potency of these peptides at tachykinin receptors.

Table 1: Binding Affinity of this compound and Related Tachykinins

| Ligand | Receptor | Preparation | Radioligand | Kd (nM) | Ki (nM) | IC50 (nM) | Reference |

| [3H]this compound | NK1 | Rat submaxillary gland membranes | - | 2.7 | - | - | [2] |

| This compound | NK1 | Guinea pig pancreatic acini | 125I-labeled this compound | 2 | - | - | [3] |

| Substance P | NK1 | Guinea pig pancreatic acini | 125I-labeled this compound | 5 | - | - | [3] |

| Eledoisin (B1671165) | NK1 | Guinea pig pancreatic acini | 125I-labeled this compound | 300 | - | - | [3] |

| Substance P | NK1 | Fresh striatal slices | [3H]SP | - | - | 11.8 | [4] |

Table 2: Functional Potency of this compound and Related Tachykinins

| Ligand | Assay | Cell Line/Tissue | EC50 (nM) | IC50 (nM) | Reference |

| This compound | Calcium Mobilization | CHO cells expressing human NK2 receptor | > Eledoisin | - | [5] |

| Neurokinin A | Calcium Mobilization | CHO cells expressing human NK2 receptor | 4.83 | - | [5] |

| SR 48968 (NK2 antagonist) | Calcium Mobilization | CHO cells expressing human NK2 receptor | - | 0.7 | [5] |

| MEN 10376 (NK2 antagonist) | Calcium Mobilization | CHO cells expressing human NK2 receptor | - | 49 | [5] |

| L-658977 (NK2 antagonist) | Calcium Mobilization | CHO cells expressing human NK2 receptor | - | 5290 | [5] |

Signaling Pathways

Upon binding to the NK1 receptor, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gαq/11 family.[1] This initiates a well-defined signaling cascade:

-

Gαq/11 Activation: The activated Gαq/11 subunit dissociates from the βγ subunits and activates its downstream effector, phospholipase C (PLC).

-

Phospholipase C (PLC) Activation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-Mediated Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytosol.

-

DAG-Mediated Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+ concentration, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to the ultimate cellular response.

Experimental Protocols

Detailed methodologies for key in vitro experiments used to characterize the mechanism of action of this compound are provided below.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the NK1 receptor using a radiolabeled ligand, such as [3H]-Substance P.

Experimental Workflow:

Detailed Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor (CHO-NK1).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer (50 mM Tris-HCl, 5 mM MnCl2, 0.02% BSA, and peptidase inhibitors like bacitracin and chymostatin, pH 7.4).

-

A fixed concentration of [3H]-Substance P (e.g., 0.5 nM).

-

Varying concentrations of unlabeled this compound (e.g., 10-12 to 10-5 M).

-

Membrane preparation (typically 10-20 µg of protein per well).

-

-

For total binding, omit unlabeled this compound.

-

For non-specific binding, add a high concentration of unlabeled Substance P (e.g., 1 µM).

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This protocol outlines a method to measure the this compound-induced increase in intracellular calcium concentration, a key downstream event in NK1 receptor activation.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture and Plating:

-

Plate CHO-NK1 cells in a black-walled, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, and an organic anion transporter inhibitor like probenecid (B1678239) (to prevent dye leakage) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate for 45-60 minutes at 37°C in the dark.

-

-

Stimulation and Measurement:

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Establish a stable baseline fluorescence reading.

-

Add varying concentrations of this compound to the wells.

-

Immediately begin monitoring the fluorescence intensity over time (e.g., every second for 2-3 minutes). The excitation and emission wavelengths will depend on the dye used (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the peak response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

-

Inositol Phosphate Accumulation Assay

This assay measures the accumulation of inositol phosphates (IPs), the products of PLC activity, providing a direct measure of the activation of the Gαq/11 signaling pathway.

Experimental Workflow:

Detailed Methodology:

-

Cell Labeling:

-

Culture CHO-NK1 cells in an inositol-free medium supplemented with [3H]-myo-inositol for 24-48 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.

-

-

Stimulation:

-

Wash the cells to remove unincorporated [3H]-myo-inositol.

-

Pre-incubate the cells in a buffer containing lithium chloride (LiCl, typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

-

Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Extraction and Purification:

-

Terminate the reaction by adding a cold stop solution (e.g., perchloric acid or trichloroacetic acid).

-

Lyse the cells and collect the soluble fraction containing the inositol phosphates.

-

Neutralize the extracts.

-

Separate the total inositol phosphates from free inositol and other cellular components using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

-

-

Quantification and Data Analysis:

-

Elute the inositol phosphates from the column and quantify the radioactivity in the eluates using a scintillation counter.

-

Plot the amount of [3H]-inositol phosphates accumulated against the logarithm of the this compound concentration.

-

Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

-

Structure-Activity Relationships

The biological activity of this compound is highly dependent on its amino acid sequence, particularly the C-terminal region. The C-terminal pentapeptide sequence, Phe-Tyr-Gly-Leu-Met-NH2, is highly conserved among tachykinins and is crucial for receptor binding and activation.

Key findings from structure-activity relationship studies include:

-

C-terminal Amide: The C-terminal amide group is essential for activity. Deamidation significantly reduces or abolishes the biological effects.

-

Amino Acid Substitutions:

-

Modifications within the C-terminal region generally lead to a significant loss of potency.

-

The N-terminal region is more tolerant to modifications, which can influence receptor subtype selectivity and potency.[6]

-

-

Peptide Length: Truncation of the C-terminal amino acids results in a dramatic decrease in activity, whereas N-terminal truncations are better tolerated.

This guide provides a foundational understanding of the in vitro mechanism of action of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers investigating tachykinin signaling and developing novel therapeutic agents targeting this pathway.

References

- 1. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific binding of [3H-Tyr8]this compound to rat submaxillary gland substance P receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of this compound, substance P, and eledoisin with specific membrane receptors on pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N- and C-terminal substance P fragments: differential effects on striatal [3H]substance P binding and NK1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of tachykinin-induced intracellular calcium rise in a human NK2 receptor transfected cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analogs of Substance P modified at the C-terminus which are both agonist and antagonist of the NK-1 receptor depending on the second messenger pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Physalaemin as a Tachykinin Receptor Agonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalaemin (B1663488), a potent tachykinin peptide first isolated from the skin of the South American frog Physalaemus fuscumaculatus, serves as a valuable pharmacological tool for the study of tachykinin receptors.[1][2] Structurally and functionally analogous to the endogenous mammalian tachykinin, Substance P (SP), this compound exerts its biological effects through interaction with the family of G protein-coupled receptors (GPCRs) known as tachykinin receptors.[1] This technical guide provides a comprehensive overview of this compound's action as a tachykinin receptor agonist, presenting quantitative data on its binding affinity and functional potency, detailed experimental protocols for its characterization, and visual representations of its signaling pathways.

Tachykinin receptors are classified into three main subtypes: neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3).[3] These receptors are preferentially activated by the endogenous ligands Substance P, Neurokinin A (NKA), and Neurokinin B (NKB), respectively.[3] However, due to the conserved C-terminal amino acid sequence (Phe-X-Gly-Leu-Met-NH2) among all tachykinins, a degree of cross-reactivity exists.[3] this compound primarily exhibits a high affinity for the NK1 receptor, making it a particularly useful agonist for elucidating the physiological and pathological roles of this receptor subtype.[4][5]

Data Presentation: Quantitative Analysis of this compound's Interaction with Tachykinin Receptors

The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound at the three tachykinin receptor subtypes. These values have been compiled from various studies and may differ based on the experimental system (e.g., cell line, tissue preparation) and assay conditions.

| Ligand | Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference |

| This compound | NK1 | Rat Submaxillary Gland Membranes | [3H]this compound | 2.7 (Kd) | [6] |

| This compound | NK1 | Guinea Pig Pancreatic Acini | 125I-labeled this compound | 2 (Kd) | [7] |

| This compound | NK2 | Mouse Bladder | 125I-BH Substance K | 175 | [8] |

| Substance P | NK1 | Guinea Pig Pancreatic Acini | 125I-labeled this compound | 5 (Kd) | [7] |

| Eledoisin | NK1 | Guinea Pig Pancreatic Acini | 125I-labeled this compound | 300 (Kd) | [7] |

| Ligand | Receptor Subtype | Assay | Cell/Tissue | EC50 | Reference |

| This compound | NK2 | Calcium Mobilization | CHO cells (human NK2) | Less potent than NKA and NKB, more potent than SP | [9] |

| Substance P | NK1 | 5-HT Release Inhibition | Guinea-Pig Small Intestine | 50 pM | |

| Neurokinin A | NK2 | Calcium Mobilization | CHO cells (human NK2) | N/A (Rank order: NKA > NKB > Eledoisin > this compound > SP) | [9] |

| [β-Ala8]NKA(4-10) | NK2 | Calcium Mobilization | CHO cells (human NK2) | 4.83 nM | [9] |

Experimental Protocols

Radioligand Binding Assay: Competition Binding for NK1 Receptor

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the NK1 receptor using [3H]-Substance P as the radioligand.

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.

-

Radioligand: [3H]-Substance P (specific activity ~80-120 Ci/mmol).

-

Unlabeled Ligand: this compound and unlabeled Substance P.

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail.

-

Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).

-

Scintillation Cocktail.

-

96-well filter plates and vacuum filtration manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen CHO-NK1 cell membranes on ice and resuspend them in binding buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of binding buffer.

-

Non-specific Binding: 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM).

-

Competition: 50 µL of varying concentrations of this compound.

-

-

Add 50 µL of [3H]-Substance P (final concentration ~0.5-1.0 nM) to all wells.

-

Add 100 µL of the cell membrane suspension to all wells.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer per well.

-

Drying: Dry the filter plate under a lamp for 30-60 minutes.

-

Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay: FLIPR Assay for NK1 Receptor Activation

This protocol outlines a fluorescent imaging plate reader (FLIPR) based calcium mobilization assay to measure the functional potency (EC50) of this compound at the NK1 receptor.

Materials:

-

Cells: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.

-

Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).

-

Calcium-sensitive dye: Fluo-4 AM or a commercially available no-wash calcium assay kit.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Probenecid (B1678239) (for CHO cells): To prevent dye leakage.

-

Agonist: this compound.

-

96- or 384-well black-walled, clear-bottom assay plates.

-

Fluorescent Imaging Plate Reader (FLIPR).

Procedure:

-

Cell Plating: Seed the CHO-NK1 or HEK293-NK1 cells into the assay plates at a density of 20,000-50,000 cells per well and incubate overnight.

-

Dye Loading:

-

Prepare the calcium dye loading solution according to the manufacturer's instructions. For CHO cells, add probenecid to the loading buffer.

-

Remove the cell culture medium and add 100 µL (for 96-well) or 25 µL (for 384-well) of the dye loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Compound Plate Preparation: Prepare a serial dilution of this compound in assay buffer in a separate plate.

-

FLIPR Measurement:

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

The instrument will then automatically add the this compound solutions from the compound plate to the cell plate.

-

Continue to record the fluorescence intensity for an additional 60-120 seconds.

-

-

Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium concentration. Plot the peak fluorescence response against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Mandatory Visualization

Signaling Pathway of this compound at the NK1 Receptor

References

- 1. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Further evidence for multiple tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of tachykinin-binding site interactions using NMR and energy calculation data of potent cyclic analogues of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional characterization of the human neurokinin receptors NK1, NK2, and NK3 based on a cellular assay system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 15074 [pdspdb.unc.edu]

- 9. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Functions of Physalaemin in Amphibians

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalaemin (B1663488), a potent tachykinin peptide first isolated from the skin of the South American frog Physalaemus fuscumaculatus, serves as a significant neuromodulator and endocrine substance in amphibians. As a member of the tachykinin family, it shares a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for its biological activity. This technical guide provides a comprehensive overview of the biological functions of this compound in amphibians, with a focus on its physiological effects, receptor interactions, and intracellular signaling pathways. Detailed experimental protocols for studying its activity and quantitative data on its potency and binding affinity are presented to facilitate further research and drug development endeavors.

Introduction to this compound

This compound is a non-mammalian tachykinin peptide with a wide range of biological activities.[1] Structurally similar to the mammalian tachykinin Substance P (SP), this compound often exhibits a higher affinity for mammalian neurokinin receptors.[2] In amphibians, this compound plays a crucial role in regulating various physiological processes, including smooth muscle contraction, ion transport across epithelial tissues, and cardiovascular function. Its actions are mediated through the activation of specific G-protein coupled receptors (GPCRs), primarily the neurokinin-1 (NK1) receptor subtype.[3][4] The study of this compound in amphibians provides valuable insights into the evolution and function of the tachykinin signaling system.

Physiological Functions of this compound in Amphibians

The physiological effects of this compound in amphibians are diverse and tissue-specific, reflecting the widespread distribution of tachykinin receptors.

Smooth Muscle Contraction

Ion Transport Across Epithelial Tissues

One of the most well-characterized functions of this compound in amphibians is its ability to modulate ion transport across the skin. The amphibian skin is a vital organ for osmoregulation, and this compound plays a significant role in this process.[6][7]

When applied to the serosal side of isolated frog skin, this compound induces a dose-dependent increase in the short-circuit current (SCC), which is a measure of net ion transport.[3] This increase in SCC reaches its maximum effect at a concentration of 1 µM.[3] The effect is attributed to a stimulation of both sodium (Na+) absorption and chloride (Cl-) secretion.[3] Specifically, this compound activates the Na+/K+/2Cl- cotransporter at the basolateral membrane, leading to an accumulation of Cl- within the epithelial cells and its subsequent exit through apical Cl- channels.[3]

Cardiovascular Effects

In amphibians, systemic administration of this compound induces potent vasodilation, leading to a significant drop in blood pressure. This hypotensive effect is a hallmark of tachykinin action and is mediated by the relaxation of vascular smooth muscle.

Receptor Interactions and Pharmacology

This compound exerts its biological effects by binding to and activating specific tachykinin receptors. In amphibians, the primary target for this compound is a receptor pharmacologically similar to the mammalian NK1 receptor.[3]

Tachykinin Receptor Subtypes in Amphibians

While mammalian systems have well-defined NK1, NK2, and NK3 receptors, the classification in amphibians is less distinct, with receptors often being referred to as "NK1-like."[3] Pharmacological studies using selective agonists and antagonists have helped to characterize these receptors. The action of this compound on frog skin SCC, for example, is inhibited by the NK1 receptor antagonist CP 99,994, but not by the NK2 receptor antagonist SR 48,968, confirming the involvement of an NK1-like receptor.[3]

Quantitative Analysis of this compound Activity

The potency and affinity of this compound and related tachykinins have been quantified in various amphibian preparations. This data is crucial for understanding the structure-activity relationships and for the design of novel therapeutic agents.

| Agonist/Antagonist | Preparation | Parameter | Value | Reference |

| This compound | Frog (Rana esculenta) Skin | Maximal SCC Increase | 1 µM | [3] |

| Ranakinin | Frog (Rana ridibunda) Adrenal Gland | EC50 (Inositol Phosphate Formation) | ~10 nM | [8] |

| [3H]this compound | Rat Brain Membranes | Kd | 3.6 nM | [3] |

Note: Data for amphibian receptor binding affinity of this compound is limited. The provided Kd value is from a rat brain preparation and is included for illustrative purposes.

Intracellular Signaling Pathways

The binding of this compound to its Gq-protein coupled NK1-like receptor initiates a cascade of intracellular events, leading to the ultimate physiological response.

The Phospholipase C-IP3-Calcium Pathway

The primary signaling pathway activated by this compound in amphibians involves the activation of Phospholipase C (PLC).[8][9]

-

Receptor Activation: this compound binds to the NK1-like receptor, causing a conformational change that activates the associated heterotrimeric Gq protein.

-

PLC Activation: The activated α-subunit of the Gq protein stimulates PLC.

-

IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11][12]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[13]

-

Downstream Effects: The rise in intracellular Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction and ion channel modulation.

Caption: this compound Signaling Pathway in Amphibian Cells.

Involvement of Other Signaling Cascades

In addition to the canonical PLC pathway, tachykinin receptor activation can also lead to the stimulation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[9] This pathway is typically associated with longer-term cellular processes like gene expression and cell proliferation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological functions of this compound in amphibians.

Short-Circuit Current (SCC) Measurement in Frog Skin

This protocol describes the use of an Ussing chamber to measure this compound-induced changes in ion transport across isolated frog skin.[6][7][14][15][16][17]

Materials:

-

Ussing chamber system with voltage-clamp apparatus

-

Agar-salt bridges (3 M KCl in 4% agar)

-

Calomel and Ag/AgCl electrodes

-

Amphibian Ringer's solution (e.g., 112 mM NaCl, 2.5 mM KHCO3, 1 mM CaCl2, 2 mM KCl, 0.5 mM MgCl2, pH 7.8)

-

This compound stock solution

-

Carbogen gas (95% O2, 5% CO2)

-

Adult frog (e.g., Rana pipiens or Rana esculenta)

Procedure:

-

Tissue Preparation: Double-pith a frog and dissect a piece of abdominal skin. Remove the underlying muscle and connective tissue.

-

Chamber Assembly: Mount the isolated skin between the two halves of the Ussing chamber, with the epithelial side facing the mucosal chamber and the serosal side facing the serosal chamber.

-

Equilibration: Fill both chambers with an equal volume of oxygenated amphibian Ringer's solution and maintain the temperature at 25°C. Allow the tissue to equilibrate for at least 30 minutes until a stable baseline potential difference and SCC are achieved.

-

Measurement: Clamp the transepithelial potential difference to 0 mV. The current required to maintain this clamp is the short-circuit current.

-

Drug Application: Add this compound to the serosal chamber to achieve the desired final concentration.

-

Data Recording: Record the change in SCC over time until a new stable state is reached.

-

Data Analysis: Calculate the change in SCC (ΔSCC) by subtracting the baseline SCC from the peak SCC after this compound application.

Caption: Workflow for Ussing Chamber Experiment.

Isolated Smooth Muscle Contraction Assay

This protocol outlines the procedure for measuring the contractile response of amphibian ileum to this compound in an organ bath.[2][15][17][18][19][20][21][22][23][24][25][26]

Materials:

-

Isolated organ bath system with isometric force transducer

-

Amphibian Ringer's solution

-

This compound stock solution

-

Carbogen gas (95% O2, 5% CO2)

-

Adult frog or toad

-

Surgical thread

Procedure:

-

Tissue Preparation: Euthanize the amphibian and dissect a segment of the ileum. Clean the segment by gently flushing with Ringer's solution.

-

Tissue Mounting: Suspend the ileal segment in the organ bath filled with oxygenated Ringer's solution at 30°C. Attach one end to a fixed hook and the other to the isometric force transducer using surgical thread.

-

Equilibration: Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.

-

Drug Application: Add this compound cumulatively to the organ bath to construct a dose-response curve. Allow the tissue to reach a stable contraction at each concentration before adding the next.

-

Data Recording: Record the isometric tension generated by the muscle.

-

Data Analysis: Plot the contractile response as a percentage of the maximum response against the logarithm of the this compound concentration to determine the EC50 value.

Caption: Workflow for Isolated Organ Bath Experiment.

Radioligand Binding Assay for Tachykinin Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound for tachykinin receptors in amphibian brain tissue.[18][27][28][29][30][31][32]

Materials:

-

Radiolabeled tachykinin ligand (e.g., [3H]Substance P or [125I]Bolton-Hunter-Substance P)

-

Unlabeled this compound

-

Amphibian brain tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl2, 0.02% BSA, and peptidase inhibitors)

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize amphibian brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in binding buffer. Determine the protein concentration.

-

Assay Setup: In a series of tubes, add a fixed amount of brain membrane preparation, a fixed concentration of the radiolabeled ligand, and increasing concentrations of unlabeled this compound. For total binding, omit unlabeled this compound. For non-specific binding, add a high concentration of unlabeled Substance P.

-

Incubation: Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50, from which the Ki (inhibition constant) can be calculated.

Conclusion

This compound is a key tachykinin peptide in amphibians, exerting a wide array of physiological effects primarily through the activation of NK1-like receptors. Its actions on smooth muscle, epithelial ion transport, and the cardiovascular system highlight its importance in amphibian physiology. The detailed experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the tachykinin system. A deeper understanding of the structure, function, and signaling of this compound and its receptors in amphibians will not only advance our knowledge of comparative endocrinology and neuroscience but may also lead to the development of novel drugs for a variety of human diseases.

References

- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. Specific labeling of rat brain substance P receptor with [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. flore.unifi.it [flore.unifi.it]

- 5. researchgate.net [researchgate.net]

- 6. Electrophysiological responses of frog skin to the peptides bombesin, caerulein, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frog skin epithelium: electrolyte transport and chytridiomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ranakinin, a naturally occurring tachykinin, stimulates phospholipase C activity in the frog adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic [frontiersin.org]

- 10. Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The IP3 receptor and Ca2+ signaling in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ca2+ Release via IP3 Receptors Shapes the Cardiac Ca2+ Transient for Hypertrophic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. physiologicinstruments.com [physiologicinstruments.com]

- 15. portfolio.unisza.edu.my [portfolio.unisza.edu.my]

- 16. Following Ussing’s legacy: from amphibian models to mammalian kidney and brain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 19. benchchem.com [benchchem.com]

- 20. Enhancement by this compound of the contractions induced by cholinomimetics in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Physostigmine-induced contractures in frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Analysis of contributions of acetylcholine and tachykinins to neuro-neuronal transmission in motility reflexes in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pharmacological characterization of adrenoceptors mediating contractile and relaxant responses to noradrenaline in the longitudinal muscle of guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cholinergic responses of ileal longitudinal muscle under short-lasting exposure to cupric ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. [Contractile activities of synthetic bradykinin fragments on guinea pig ileum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 28. Tachykinin receptors: a radioligand binding perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. giffordbioscience.com [giffordbioscience.com]

- 30. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Text Mining Integration System [research.bioinformatics.udel.edu]

- 32. researchgate.net [researchgate.net]

Physiological Effects of Physalaemin on Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalaemin (B1663488), a potent tachykinin peptide originally isolated from the skin of the South American frog Physalaemus fuscumaculatus, exerts significant physiological effects on various smooth muscle tissues. As a member of the tachykinin family, this compound shares a conserved C-terminal amino acid sequence (Phe-X-Gly-Leu-Met-NH₂) with other tachykinins like Substance P (SP) and Neurokinin A (NKA), which is responsible for their biological activity.[1] This guide provides a comprehensive technical overview of the physiological effects of this compound on smooth muscle, with a focus on its mechanism of action, associated signaling pathways, quantitative data, and detailed experimental protocols.

Mechanism of Action: Tachykinin Receptor Activation

This compound elicits its effects by binding to and activating specific G protein-coupled receptors (GPCRs) known as tachykinin receptors (NKRs) or neurokinin receptors.[1][2] There are three main subtypes of tachykinin receptors: NK1, NK2, and NK3. While this compound can interact with multiple NKR subtypes, it demonstrates a preferential affinity for the NK1 receptor, the primary receptor for Substance P.[1][2] The stimulation of these receptors, particularly NK1 and NK2, is the primary mechanism through which this compound induces smooth muscle contraction.[1][3] The distribution of these receptor subtypes varies across different smooth muscle tissues, leading to tissue-specific responses to this compound.[1]

Signaling Pathways of this compound-Induced Smooth Muscle Contraction

The binding of this compound to the NK1 receptor initiates a well-defined intracellular signaling cascade that culminates in smooth muscle contraction. This process is primarily mediated by the Gq/11 family of G proteins.

Core Signaling Cascade:

-

G Protein Activation: Upon this compound binding, the NK1 receptor undergoes a conformational change, leading to the activation of the associated Gq/11 protein. This activation involves the exchange of GDP for GTP on the α-subunit of the G protein.[2]

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit dissociates and activates phospholipase C (PLC).[2]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytosol.[2][4]

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+ levels, activates Protein Kinase C (PKC).[5][6]

-

Calcium-Calmodulin Activation and Myosin Light Chain Kinase (MLCK): The increased cytosolic Ca2+ binds to calmodulin (CaM). The Ca2+-CaM complex then activates Myosin Light Chain Kinase (MLCK).[7]

-

Myosin Phosphorylation and Cross-Bridge Cycling: Activated MLCK phosphorylates the regulatory light chain of myosin, which enables the myosin heads to interact with actin filaments, initiating cross-bridge cycling and subsequent muscle contraction.[7]

Sensitization Pathways:

Beyond the primary signaling cascade, this compound-induced contraction is also modulated by pathways that increase the sensitivity of the contractile apparatus to calcium.

-

Rho-Kinase (ROCK) Pathway: The activation of the Gq/11 pathway can also lead to the activation of the small GTPase RhoA and its downstream effector, Rho-kinase (ROCK). ROCK contributes to smooth muscle contraction by inhibiting myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating myosin light chains.[2][8] This inhibition leads to a sustained contractile state.

The following diagram illustrates the primary signaling pathway activated by this compound in smooth muscle cells.

Quantitative Data on this compound-Induced Smooth Muscle Contraction

The contractile effect of this compound has been quantified in various isolated smooth muscle preparations. The potency (often expressed as EC50 or pD2 values) and maximal response (Emax) can vary depending on the tissue type and species.

| Tissue Preparation | Species | Agonist | Potency (EC50 / pD2) | Maximal Response (Emax) | Reference |

| Ileum (longitudinal muscle) | Guinea Pig | This compound | - | - | [9] |

| Distal Colon (longitudinal muscle) | Mouse | This compound | - | Induces concentration-related contractions | [10] |

| Muscularis Mucosae (oesophagus) | Guinea Pig | This compound | Less potent than Eledoisin and Substance P | Similar to Eledoisin and Substance P | [11] |

| Aorta | Rabbit | This compound | - | - | [12] |

| Gastric Fundus | Rat | This compound | - | - | [13] |

Note: Specific EC50 and Emax values for this compound are not consistently reported across all studies. The table reflects the available qualitative and comparative data. Further targeted studies would be required to establish definitive quantitative values in some tissues.

Experimental Protocols

Isolated Organ Bath for Measuring Smooth Muscle Contraction

This protocol outlines the general procedure for assessing the contractile response of an isolated smooth muscle preparation, such as a guinea pig ileum, to this compound.

Materials:

-

Isolated tissue (e.g., guinea pig ileum)

-

Organ bath system with a water jacket for temperature control (37°C)

-

Physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution)[14]

-

Carbogen gas (95% O₂ / 5% CO₂)[14]

-

This compound stock solution

-

Standard contractile agonist (e.g., acetylcholine (B1216132) or histamine (B1213489) for ileum) for tissue viability check[14]

Procedure:

-

Tissue Preparation:

-

Mounting the Tissue:

-

Equilibration:

-

Allow the tissue to equilibrate for a period of 30-60 minutes under a slight resting tension (e.g., 0.5-1 g).[14]

-

During equilibration, wash the tissue with fresh physiological salt solution every 15-20 minutes.

-

-

Viability Test:

-

Add a standard agonist (e.g., acetylcholine) to the bath to confirm the tissue's contractile viability.

-

Wash the tissue thoroughly to return to baseline.

-

-

Dose-Response Curve Generation:

-

Add increasing concentrations of this compound to the organ bath in a cumulative or non-cumulative manner.

-

Record the contractile response for each concentration until a maximal response is achieved or the concentration range of interest has been covered.

-

Wash the tissue extensively between doses (for non-cumulative addition) or after the final dose.

-

-

Data Analysis:

-

Measure the amplitude of the contraction for each this compound concentration.

-

Plot the contractile response against the logarithm of the this compound concentration to generate a dose-response curve.

-

Calculate the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal contractile response).

-

The following diagram illustrates the general workflow for an isolated organ bath experiment.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol describes the use of the fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in intracellular calcium in cultured smooth muscle cells upon stimulation with this compound.

Materials:

-

Cultured smooth muscle cells on coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS)

-

Fluorescence microscopy system equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm)

-

This compound solution

Procedure:

-

Cell Loading with Fura-2 AM:

-

Prepare a Fura-2 AM loading solution in HBSS. Pluronic F-127 can be added to aid in dye solubilization.

-

Incubate the cultured smooth muscle cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.

-

Wash the cells with fresh HBSS to remove extracellular dye.

-

Allow for an additional 30 minutes for de-esterification of the Fura-2 AM within the cells.

-

-

Fluorescence Imaging:

-

Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.

-

Excite the cells alternately at 340 nm and 380 nm and capture the fluorescence emission at ~510 nm.

-

Record a baseline fluorescence ratio (340/380) for a few minutes.

-

-

Stimulation with this compound:

-

Add the this compound solution to the cells while continuously recording the fluorescence ratio.

-

Observe the change in the 340/380 ratio, which corresponds to the change in intracellular Ca²⁺ concentration.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths for each time point.

-

The change in this ratio is proportional to the change in [Ca²⁺]i.

-

Calibration can be performed using ionophores (e.g., ionomycin) in the presence of known Ca²⁺ concentrations to convert the fluorescence ratio to absolute [Ca²⁺]i values.

-

Conclusion

This compound is a potent tachykinin that induces contraction in a variety of smooth muscle tissues primarily through the activation of NK1 receptors and the subsequent Gq/11-PLC-IP3/DAG signaling pathway. This leads to an increase in intracellular calcium, activation of MLCK, and ultimately, smooth muscle contraction. The contractile response can be further modulated by calcium sensitization pathways involving Rho-kinase. The quantitative effects of this compound are tissue-dependent, and standardized in vitro methods such as the isolated organ bath and intracellular calcium imaging are crucial for characterizing its pharmacological profile. This guide provides a foundational understanding for researchers and professionals in drug development investigating the physiological roles of tachykinins and their potential as therapeutic targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Graphviz [graphviz.org]

- 3. isolated guinea-pig ileum: Topics by Science.gov [science.gov]

- 4. A comparison of the effects of three substance P antagonists on tachykinin-stimulated [3H]-acetylcholine release in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. devtoolsdaily.com [devtoolsdaily.com]

- 6. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. teachmephysiology.com [teachmephysiology.com]

- 8. Enhancement by this compound of the contractions induced by cholinomimetics in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Contractile effects of substance P and other tachykinins on the mouse isolated distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Contractile responses to substance P and related peptides of the isolated muscularis mucosae of the guinea-pig oesophagus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Smooth muscle of rabbit isolated aorta contains the NK-2 tachykinin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dual excitatory and smooth muscle-relaxant effect of β-phenylethylamine on gastric fundus strips in rats - PubMed [pubmed.ncbi.nlm.nih.gov]